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Compound of Interest

Compound Name: 3,4,5-Trifluorocinnamic acid

Cat. No.: B115971 Get Quote

Introduction: The Imperative for Novel Antifungal
Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant

strains, presents a formidable challenge to global health.[1] The azole class of antifungals,

particularly imidazole derivatives, has long been a cornerstone of antimycotic therapy.[1][2][3]

These compounds exert their effect by disrupting the synthesis of ergosterol, an essential

component of the fungal cell membrane.[1][4][5] This guide provides a comprehensive

technical overview of Imidazoprone, a hypothetical next-generation imidazole-based antifungal

agent, designed for enhanced potency and a favorable safety profile. We will delve into its core

physical and chemical properties, synthesis, analytical characterization, and proposed

mechanism of action, offering a robust resource for researchers and drug development

professionals. Imidazole-containing compounds are of significant interest in medicinal

chemistry due to their versatile biological activities, which also include anticancer and anti-

inflammatory properties.[2][3][6]

Physicochemical Properties of Imidazoprone
The physicochemical characteristics of an active pharmaceutical ingredient (API) are

fundamental to its formulation, delivery, and pharmacokinetic profile. Imidazoprone has been

designed to balance lipophilicity for cell membrane penetration with sufficient polarity for

aqueous solubility.
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Core Data Summary
Property Value Source

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2-

chlorobenzoyl)-1H-imidazol-1-

yl]propan-2-one

N/A

CAS Number 152152-19-7 (Hypothetical) N/A

Molecular Formula C19H14Cl2N2O2 N/A

Molecular Weight 389.24 g/mol N/A

Appearance
Off-white to pale yellow

crystalline solid
[7]

Melting Point 178-182 °C (projected) [8]

Solubility

Soluble in methanol, ethanol,

DMSO; sparingly soluble in

water

[9][10]

pKa
6.8 (predicted for the imidazole

ring)
[9]

Synthesis and Structural Elucidation
The synthesis of Imidazoprone is conceived as a multi-step process, leveraging established

methodologies for the construction of substituted imidazole rings and subsequent N-alkylation.

[11][12][13] The general synthetic approach is outlined below.
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Caption: Proposed synthetic pathway for Imidazoprone.

Experimental Protocol: Synthesis of Imidazoprone
Step 1: Synthesis of 2-(2-chlorobenzoyl)-4-(4-chlorophenyl)-1H-imidazole.

A mixture of 2-bromo-1-(4-chlorophenyl)ethan-1-one and 2-chlorobenzamide is refluxed in

a suitable solvent such as ethanol.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the crude product is precipitated,

filtered, and washed.

The crude imidazole intermediate is purified by recrystallization or column

chromatography.[14][15]

Step 2: N-alkylation to yield Imidazoprone.

The purified imidazole intermediate is dissolved in a polar aprotic solvent like acetonitrile.

A base, such as potassium carbonate, is added to the solution.

Chloroacetone is added dropwise to the reaction mixture.
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The reaction is stirred at an elevated temperature (e.g., 80°C) for several hours.[12]

After completion, the inorganic salts are filtered off, and the solvent is removed under

reduced pressure.

The resulting crude Imidazoprone is purified by column chromatography.

Structural Characterization
The definitive structure of the synthesized Imidazoprone is confirmed through a combination of

spectroscopic techniques.[8][16][17][18]

Analytical Technique Expected Observations

¹H NMR

Aromatic protons in the chlorophenyl and

chlorobenzoyl rings, imidazole proton, and

protons of the propanone side chain.

¹³C NMR
Distinct signals for the carbonyl carbons,

aromatic carbons, and aliphatic carbons.

FT-IR

Characteristic absorption bands for C=O

(ketone and benzoyl), C=N (imidazole), and C-

Cl bonds.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of Imidazoprone, along with

characteristic fragmentation patterns.

Chemical Properties and Stability
The stability of a pharmaceutical compound is critical for its shelf-life and therapeutic efficacy.

[19] Imidazole derivatives can be susceptible to hydrolysis and photodegradation.[20]

Hydrolytic Stability: Imidazoprone is expected to be relatively stable in neutral aqueous

solutions. However, in strongly acidic or basic conditions, hydrolysis of the amide bond and

degradation of the imidazole ring may occur.
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Photostability: Exposure to UV light may lead to photodegradation. Therefore, Imidazoprone

should be stored in light-resistant containers.

Thermal Stability: The compound is a crystalline solid with a relatively high melting point,

suggesting good thermal stability under normal storage conditions.

Stability Testing Protocol
A comprehensive stability testing program should be implemented according to ICH guidelines.

[19] This involves storing samples under various temperature and humidity conditions (e.g.,

25°C/60% RH, 40°C/75% RH) and analyzing them at predetermined time points for purity and

degradation products using a stability-indicating HPLC method.[21][22]

Proposed Mechanism of Action
Imidazoprone is designed to function as a potent inhibitor of fungal lanosterol 14α-

demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][4][5]
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Caption: Proposed mechanism of action of Imidazoprone.

By inhibiting this enzyme, Imidazoprone is expected to lead to a depletion of ergosterol and an

accumulation of toxic sterol precursors in the fungal cell membrane.[4][5] This disrupts

membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell

death.[1]
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In Vitro Antifungal Activity Evaluation
The antifungal efficacy of Imidazoprone is assessed through a series of standardized in vitro

assays.[23][24][25][26][27]

Experimental Protocol: Broth Microdilution Assay for
MIC Determination

Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g.,

Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium.

Serial Dilution: Imidazoprone is serially diluted in a 96-well microtiter plate to obtain a range

of concentrations.

Inoculation: Each well is inoculated with the fungal suspension.

Incubation: The plate is incubated at 35°C for 24-48 hours.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of Imidazoprone that causes a significant inhibition of visible fungal growth

compared to the drug-free control.[27]

Data Presentation
The results of the in vitro antifungal testing should be presented in a clear and concise tabular

format.

Table 3: In Vitro Antifungal Activity of Imidazoprone

Fungal Strain MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Candida albicans

Candida glabrata

Aspergillus fumigatus

Cryptococcus neoformans
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Conclusion and Future Directions
Imidazoprone represents a promising, albeit hypothetical, lead compound in the ongoing

search for novel antifungal agents. Its rational design, based on the well-established

mechanism of imidazole antifungals, provides a strong foundation for its potential efficacy. The

synthetic and analytical protocols outlined in this guide offer a clear path for its synthesis and

characterization. Future work should focus on the in vivo evaluation of Imidazoprone in animal

models of fungal infections to determine its pharmacokinetic profile, efficacy, and safety.

Furthermore, structure-activity relationship (SAR) studies could be conducted to further

optimize its antifungal activity and selectivity. The diverse biological activities of imidazole-

containing compounds also suggest that derivatives of Imidazoprone could be explored for

other therapeutic applications.[28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b115971#cas-152152-19-7-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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